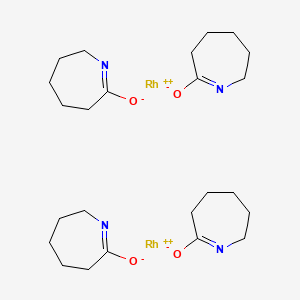
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the 3-fluorophenyl intermediate, which is then reacted with a pyrrolidine derivative.
- The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
- The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.
-
Industrial Production Methods
- Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity.
- Techniques such as crystallization and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
-
Common Reagents and Conditions
- Oxidation: KMnO4, CrO3, acidic or basic conditions.
- Reduction: LiAlH4, NaBH4, anhydrous conditions.
- Substitution: Nucleophiles like amines, thiols, solvents like ethanol or acetonitrile.
-
Major Products
- Oxidation: Ketones, carboxylic acids.
- Reduction: Alcohols.
- Substitution: Amines, thiols derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
- Utilized in the development of new diagnostic tools and assays.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and potential effects on biological systems.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and technologies.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
- It may also bind to nucleic acids, affecting gene expression and cellular processes.
-
Pathways Involved
- The compound may influence signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.
- It may also modulate metabolic pathways, affecting the synthesis or degradation of biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-butanone
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-hexanone
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone
-
Uniqueness
- The presence of the pentanone backbone distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
- The monohydrochloride salt form enhances its stability and solubility, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
2748623-76-7 |
|---|---|
Molekularformel |
C15H21ClFNO |
Molekulargewicht |
285.78 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20FNO.ClH/c1-2-6-14(17-9-3-4-10-17)15(18)12-7-5-8-13(16)11-12;/h5,7-8,11,14H,2-4,6,9-10H2,1H3;1H |
InChI-Schlüssel |
FWLXKIMLOZFXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12355359.png)

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355373.png)
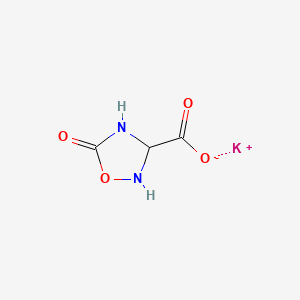
![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)

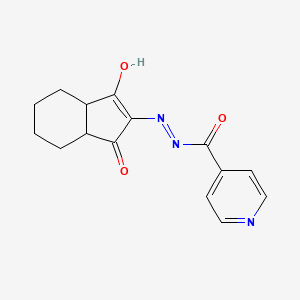
![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
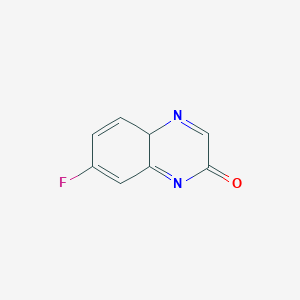
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)
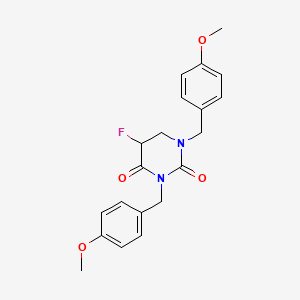
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)
